Desphenyl Chloridazon-15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

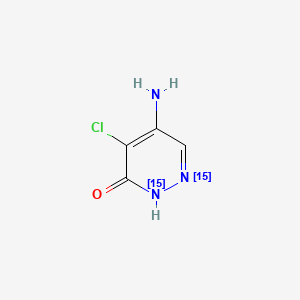

4-amino-5-chloro-(1,2-15N2)1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-3-2(6)1-7-8-4(3)9/h1H,(H3,6,8,9)/i7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWPCPCEGBPTAL-BFGUONQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)C(=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=[15N][15NH]C(=O)C(=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Desphenyl-chloridazon-15N2: A Technical Guide for Advanced Analytical Applications

This guide provides an in-depth technical overview of Desphenyl-chloridazon-15N2, a critical analytical tool for researchers, scientists, and professionals in drug development and environmental analysis. With full editorial control, this document is structured to deliver not just data, but a foundational understanding of the compound's synthesis, properties, and application, grounded in scientific integrity and practical expertise.

Introduction: The Significance of Desphenyl-chloridazon-15N2

Desphenyl-chloridazon is the primary and more persistent metabolite of the herbicide Chloridazon.[1][2][3] Due to its high polarity and mobility, it is frequently detected in ground and surface water, raising environmental and health concerns.[1][4] Accurate quantification of this metabolite is therefore crucial for regulatory monitoring and environmental risk assessment.[5][6]

Desphenyl-chloridazon-15N2 is the stable isotope-labeled (SIL) analogue of this metabolite. Its utility lies in its application as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[7] The incorporation of two 15N isotopes provides a distinct mass shift, allowing it to be differentiated from the native analyte while behaving almost identically during sample preparation and analysis. This guide will delve into the technical specifications and applications of this essential reference material.

Physicochemical Properties

A clear understanding of the fundamental properties of Desphenyl-chloridazon-15N2 is essential for its proper handling, storage, and application. The key identifiers and molecular characteristics are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 4-amino-5-chloro-(1,2-¹⁵N₂)1H-pyridazin-6-one | [8][9] |

| CAS Number | 1189649-21-5 | [7][8][10] |

| Molecular Formula | C₄H₄Cl¹⁵N₂NO | [8][11] |

| Molecular Weight | 147.53 g/mol | [8][9][11] |

| Unlabeled CAS No. | 6339-19-1 | [9][11][12] |

| Unlabeled Mol. Weight | 145.55 g/mol | [12][13] |

Synthesis of Desphenyl-chloridazon-15N2: A Conceptual Workflow

The synthesis of isotopically labeled compounds is a specialized process. While specific proprietary methods may vary, a general and scientifically sound approach for the synthesis of ¹⁵N-labeled pyridazinone derivatives can be conceptualized. This process leverages established chemical reactions for incorporating stable isotopes into heterocyclic structures.

A plausible synthetic route involves the use of a ¹⁵N-labeled precursor, such as ¹⁵N-hydrazine, to construct the pyridazinone ring. The synthesis would likely proceed through the following key stages:

-

Precursor Synthesis: Preparation of a suitable dicarbonyl compound that will form the backbone of the pyridazinone ring.

-

Cyclization with ¹⁵N-Hydrazine: The core of the labeling process. The dicarbonyl precursor is reacted with ¹⁵N₂-hydrazine (H₂¹⁵N-¹⁵NH₂). This condensation reaction forms the heterocyclic pyridazinone ring, incorporating the two ¹⁵N atoms directly into the core structure. This method ensures high isotopic enrichment.

-

Chlorination: Introduction of the chlorine atom at the appropriate position on the pyridazinone ring using a suitable chlorinating agent.

-

Amination: Introduction of the amino group to yield the final Desphenyl-chloridazon-15N2 molecule.

-

Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. The structure and isotopic enrichment are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.

The choice of a ¹⁵N-labeled precursor is critical for achieving high isotopic purity, which is a key requirement for an effective internal standard to avoid cross-talk with the native analyte's signal.[8]

Application in Quantitative Analysis: The Role of an Ideal Internal Standard

In quantitative mass spectrometry, variability can arise from multiple sources, including sample matrix effects, instrument drift, and inconsistencies in sample preparation.[11] The use of a stable isotope-labeled internal standard is the gold standard for mitigating these issues.[9][14][15]

The Principle of Isotope Dilution Mass Spectrometry

Desphenyl-chloridazon-15N2 is employed in an analytical technique known as isotope dilution mass spectrometry. The core principle is that the SIL internal standard is chemically identical to the analyte of interest, and thus exhibits the same behavior during extraction, chromatography, and ionization.[9][11]

A known concentration of Desphenyl-chloridazon-15N2 is added to the sample at the beginning of the workflow. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the native analyte and the ¹⁵N-labeled standard are separated by their mass-to-charge ratio (m/z). The concentration of the native analyte is then determined by the ratio of its signal intensity to that of the known amount of the internal standard. This ratiometric measurement corrects for variations and significantly improves the accuracy and precision of the quantification.[15]

Experimental Workflow: Quantification of Desphenyl-chloridazon in Water Samples

The following protocol provides a detailed, step-by-step methodology for the analysis of Desphenyl-chloridazon in water samples using Desphenyl-chloridazon-15N2 as an internal standard.

1. Sample Preparation:

-

Collect water samples in appropriate containers.

-

For each 50 mL of water sample, add a precise volume of a standard solution of Desphenyl-chloridazon-15N2 to achieve a final concentration of 10 µg/L.[16]

-

For direct aqueous injection, no further extraction is needed, which is a significant advantage for analyzing polar metabolites.[10] Alternatively, for more complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can be employed.[17][18]

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.[18]

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like ammonium formate or formic acid to improve peak shape and ionization efficiency.[10][19]

-

Injection Volume: Typically 5-100 µL, depending on the sensitivity requirements.[1][10]

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[1]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

MRM Transitions (Conceptual):

-

Desphenyl-chloridazon: e.g., m/z 146 -> [Product Ion 1], m/z 146 -> [Product Ion 2]

-

Desphenyl-chloridazon-15N2: e.g., m/z 148 -> [Product Ion 1], m/z 148 -> [Product Ion 2] (Note: The product ions will be the same, but the precursor ion is shifted by +2 Da).

-

-

3. Data Analysis:

-

Integrate the peak areas for the specified MRM transitions of both the analyte and the internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Quantify the analyte concentration in the original sample by comparing this ratio to a calibration curve generated from standards with known concentrations of the analyte and a constant concentration of the internal standard.

Visualization of the Analytical Workflow

The following diagram, generated using DOT language, illustrates the logical flow of the quantitative analysis of Desphenyl-chloridazon using its ¹⁵N-labeled internal standard.

Caption: Workflow for quantitative analysis of Desphenyl-chloridazon.

Conclusion

Desphenyl-chloridazon-15N2 is an indispensable tool for the accurate and reliable quantification of its unlabeled counterpart in various matrices. Its role as a stable isotope-labeled internal standard is pivotal in modern analytical chemistry, enabling researchers and regulatory bodies to overcome the challenges of complex sample matrices and instrumental variability. A thorough understanding of its properties, synthesis, and application, as detailed in this guide, empowers scientists to generate high-quality, defensible data in the fields of environmental monitoring, food safety, and beyond.

References

-

LGC Standards. (n.d.). Use of stable isotope internal standards for trace organic analysis. Retrieved from [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Retrieved from [Link]

-

Reddy, G. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]

- Bar, C. N., et al. (2020). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Organic Letters, 22(15), 5849–5853.

-

Zwiener, C., & Glauner, T. (2006). Reduction of matrix effects and improvement of sensitivity during determination of two chloridazon degradation products in aqueous matrices by using UPLC-ESI-MS/MS. PubMed. Retrieved from [Link]

- Schüle, E., Mack, D., Schüler, S., & Wieland, M. (2008). Polar Pesticide-Metabolites in Drinking and Mineral Water. Chemisches und Veterinäruntersuchungsamt Stuttgart.

- Huang, D., et al. (2020). Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets.

-

EURL-SRM. (2023). Analytical Observations Report concerning Chloridazon-Desphenyl in Honey. Retrieved from [Link]

-

Huang, D., et al. (2020). Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. University of Groningen Research Portal. Retrieved from [Link]

-

AB SCIEX. (n.d.). LC-MS/MS Analysis of Water using the Eksigent ekspert™ microLC 200 and AB SCIEX QTRAP. Retrieved from [Link]

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

- El-Sayed, M. A., et al. (2016). Validation of Multiresidue Method for Determination of 340 Pesticide Residues in Fresh Pepper using LC–MS/MS. Journal of Environmental Science and Health, Part B, 51(6), 418-429.

- Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).

- Chabera, J., et al. (2020). The effect of chronic exposure to chloridazon and its degradation product chloridazon-desphenyl on signal crayfish (Pacifastacus leniusculus). Science of The Total Environment, 712, 136495.

-

ResearchGate. (n.d.). Accumulation of extractable chloridazon and desphenyl-chloridazon in.... Retrieved from [Link]

-

ResearchGate. (2019). Water contamination with metabolites of the herbicide chloridazon and the possibility of their elimination in the technological process of water treatment. Retrieved from [Link]

-

Shimadzu Scientific Instruments. (n.d.). Method 531.1. Retrieved from [Link]

Sources

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. response.epa.gov [response.epa.gov]

- 6. hpc-standards.com [hpc-standards.com]

- 7. Reduction of matrix effects and improvement of sensitivity during determination of two chloridazon degradation products in aqueous matrices by using UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. scispace.com [scispace.com]

- 10. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]

- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 12. A versatile synthetic route to the preparation of 15N heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. crimsonpublishers.com [crimsonpublishers.com]

- 16. ssi.shimadzu.com [ssi.shimadzu.com]

- 17. agilent.com [agilent.com]

- 18. curresweb.com [curresweb.com]

- 19. sciex.com [sciex.com]

Synthesis and Isotopic Labeling of Desphenyl-Chloridazon-¹⁵N₂: A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth methodology for the chemical synthesis and isotopic labeling of Desphenyl-chloridazon, a significant metabolite of the herbicide Chloridazon. The following protocols are designed for researchers, scientists, and professionals in drug development and environmental sciences who require a reliable method for producing Desphenyl-chloridazon and its ¹⁵N₂-labeled isotopologue for use as an analytical standard or in metabolic and environmental fate studies. This document emphasizes the underlying chemical principles, providing a robust framework for successful synthesis, purification, and characterization.

Introduction: The Significance of Desphenyl-Chloridazon and its Labeled Analogue

Desphenyl-chloridazon, chemically known as 5-amino-4-chloro-3(2H)-pyridazinone, is the primary and more persistent soil metabolite of the widely used herbicide Chloridazon.[1][2][3] Its presence and persistence in soil and groundwater are of significant environmental concern, necessitating sensitive and accurate analytical methods for its detection and quantification.[1][2] Stable isotope-labeled internal standards are indispensable for such analyses, offering unparalleled accuracy by compensating for matrix effects and variations in sample preparation and instrument response.

The synthesis of Desphenyl-chloridazon-¹⁵N₂ provides a crucial tool for researchers, enabling precise quantification in complex matrices through isotope dilution mass spectrometry.[4] Furthermore, the ¹⁵N₂-labeled compound serves as a valuable tracer in metabolic studies to elucidate the biotransformation pathways of Chloridazon and its metabolites in various organisms and ecosystems. This guide presents a detailed protocol for the de novo synthesis of Desphenyl-chloridazon, followed by a specific protocol for the incorporation of two ¹⁵N atoms into the pyridazinone ring.

Retrosynthetic Analysis and Strategy

The synthetic strategy for Desphenyl-chloridazon and its ¹⁵N₂-labeled analogue is centered around the construction of the core 3(2H)-pyridazinone ring. A logical and efficient approach involves the condensation of a suitable four-carbon precursor with hydrazine. For the ¹⁵N₂-labeled synthesis, commercially available ¹⁵N₂-hydrazine is utilized as the source of the stable isotopes.

Our retrosynthetic analysis identifies mucochloric acid as an ideal and readily available starting material. The reaction of mucochloric acid with hydrazine (or ¹⁵N₂-hydrazine) will form the pyridazinone ring, which can then be further functionalized to yield the target molecule. The key steps in the forward synthesis are:

-

Ring Formation: Condensation of mucochloric acid with hydrazine (or ¹⁵N₂-hydrazine) to form a dichloropyridazinone intermediate.

-

Amination: Selective substitution of one of the chloro groups with an amino group.

This approach offers a straightforward and efficient pathway to the desired product with a high potential for isotopic incorporation.

Experimental Protocols

Synthesis of Unlabeled Desphenyl-Chloridazon

This section details the synthesis of unlabeled 5-amino-4-chloro-3(2H)-pyridazinone.

Step 1: Synthesis of 4,5-dichloro-3(2H)-pyridazinone

-

Rationale: This step involves the cyclization of mucochloric acid with hydrazine hydrate to form the pyridazinone ring. The acidic conditions facilitate the condensation reaction.

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mucochloric acid (16.9 g, 0.1 mol) in 100 mL of glacial acetic acid.

-

Slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the solution while stirring. The addition is exothermic, and the rate should be controlled to maintain the temperature below 40 °C.

-

After the addition is complete, heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the precipitate by vacuum filtration, wash with cold water (3 x 50 mL), and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 4,5-dichloro-3(2H)-pyridazinone as a white to off-white solid.

-

Step 2: Synthesis of 5-amino-4-chloro-3(2H)-pyridazinone (Desphenyl-Chloridazon)

-

Rationale: This step involves the nucleophilic substitution of the more reactive chlorine atom at the 5-position of the pyridazinone ring with an amino group using aqueous ammonia.

-

Procedure:

-

In a sealed pressure vessel, suspend 4,5-dichloro-3(2H)-pyridazinone (1.65 g, 0.01 mol) in 20 mL of 28% aqueous ammonia.

-

Heat the mixture to 100-110 °C with stirring for 6-8 hours. The internal pressure will increase, so ensure the vessel is properly sealed and handled with care.

-

Cool the reaction vessel to room temperature.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water (3 x 20 mL) and dry it under vacuum.

-

The crude product can be recrystallized from ethanol or water to yield pure 5-amino-4-chloro-3(2H)-pyridazinone.

-

Synthesis of Desphenyl-Chloridazon-¹⁵N₂

This section details the synthesis of the ¹⁵N₂-labeled isotopologue. The procedure is analogous to the unlabeled synthesis, with the critical substitution of unlabeled hydrazine hydrate with ¹⁵N₂-labeled hydrazine.

Step 1: Synthesis of 4,5-dichloro-3(2H)-pyridazinone-¹⁵N₂

-

Rationale: This step is identical in principle to the unlabeled synthesis, but utilizes ¹⁵N₂-hydrazine to incorporate the stable isotopes into the pyridazinone ring. Commercially available ¹⁵N₂-hydrazine sulfate or monohydrate can be used.[2][5] If using the sulfate salt, it should be neutralized prior to use.

-

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mucochloric acid (1.69 g, 0.01 mol) in 10 mL of glacial acetic acid.

-

Prepare a solution of ¹⁵N₂-hydrazine hydrate (0.52 g, 0.01 mol, >98% isotopic purity) in 5 mL of glacial acetic acid.[5][6] Alternatively, use an equivalent amount of neutralized ¹⁵N₂-hydrazine sulfate.[2]

-

Slowly add the ¹⁵N₂-hydrazine solution to the mucochloric acid solution with stirring.

-

Heat the reaction mixture to reflux for 4 hours.

-

Follow the workup and purification procedure as described in section 3.1, Step 1.

-

Step 2: Synthesis of 5-amino-4-chloro-3(2H)-pyridazinone-¹⁵N₂ (Desphenyl-Chloridazon-¹⁵N₂)

-

Rationale: This final step is identical to the amination of the unlabeled intermediate.

-

Procedure:

-

Follow the procedure outlined in section 3.1, Step 2, using 4,5-dichloro-3(2H)-pyridazinone-¹⁵N₂ as the starting material.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for unlabeled and ¹⁵N₂-labeled Desphenyl-Chloridazon.

Characterization and Data

Thorough characterization of the final products is essential to confirm their identity, purity, and isotopic enrichment. The following analytical techniques are recommended:

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic incorporation. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure. For the labeled compound, ¹⁵N NMR will directly show the incorporation of the heavy isotope.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Table 1: Expected Analytical Data for Desphenyl-Chloridazon and Desphenyl-Chloridazon-¹⁵N₂

| Analyte | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected Mass Shift (vs. Unlabeled) | Key ¹H NMR Signals (δ, ppm in DMSO-d₆) | Key ¹⁵N NMR Signals (δ, ppm) |

| Desphenyl-Chloridazon | C₄H₄ClN₃O | 145.0043 | N/A | ~7.5 (s, 1H, vinyl H), ~6.5 (br s, 2H, NH₂) | Not typically acquired |

| Desphenyl-Chloridazon-¹⁵N₂ | C₄H₄ClN(¹⁵N)₂O | 147.0014 | +2 | ~7.5 (s, 1H, vinyl H), ~6.5 (br s, 2H, NH₂) | Two distinct signals confirming ¹⁵N incorporation |

Conclusion

This guide provides a detailed and reliable methodology for the synthesis of Desphenyl-chloridazon and its ¹⁵N₂-labeled analogue. The described protocols are based on established chemical principles and utilize readily available starting materials. The successful synthesis of Desphenyl-chloridazon-¹⁵N₂ will provide researchers with a high-quality internal standard, enabling more accurate and reliable quantification of this important herbicide metabolite in environmental and biological samples. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood by trained personnel.

References

- WANG Wei, DU Xiao-ning, LIU Zhan-feng, XU Jian-fei. Study on Synthesis of 15N- Hydrazine Hydrate. Journal of Isotopes, 2012, 25(4): 204-209.

-

Melsbach, A., et al. (2019). ¹³C- and ¹⁵N-Isotope Analysis of Desphenylchloridazon by Liquid Chromatography–Isotope-Ratio Mass Spectrometry and Derivatization Gas Chromatography–Isotope-Ratio Mass Spectrometry. Analytical Chemistry, 91(7), 4656-4663. [Link][1][7]

-

ResearchGate. (n.d.). ¹³C and ¹⁵N isotope analysis of desphenylchloridazon by liquid chromatography isotope ratio mass spectrometry (LC-IRMS) and derivatization-gas chromatography isotope ratio mass spectrometry (GC-IRMS). [Link][2]

-

Sawant, A. S., et al. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139. [Link][8]

-

Wang, L., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3463-3474. [Link][7]

-

Douglas, J. T., et al. (2023). ¹⁴N to ¹⁵N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. Journal of the American Chemical Society, 145(29), 16094-16101. [Link][9]

-

ResearchGate. (n.d.). Environmental occurrence and degradation of the herbicide n-chloridazon. [Link][3]

-

Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link][10]

-

Rombouts, F., et al. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. Nature Communications, 15(1), 1-11. [Link][11]

-

Narayanan, N., & Dalal, N. S. (2008). Analysis of hydrazine in drinking water by isotope dilution gas chromatography/tandem mass spectrometry with derivatization and liquid-liquid extraction. Journal of Chromatography A, 1198-1199, 138-143. [Link][4]

Sources

- 1. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. prepchem.com [prepchem.com]

- 4. Analysis of hydrazine in drinking water by isotope dilution gas chromatography/tandem mass spectrometry with derivatization and liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 肼-15N2 一水合物 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 6. Study on Synthesis of <sup>15</sup>N- Hydrazine Hydrate [tws.xml-journal.net]

- 7. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cbijournal.com [cbijournal.com]

- 9. 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Analytical Imperative for a Persistent Metabolite

An In-depth Technical Guide to the Physical and Chemical Properties of Desphenyl-chloridazon-¹⁵N₂

Prepared by: Gemini, Senior Application Scientist

Desphenyl-chloridazon (DPC) is the primary and most persistent metabolite of the herbicide chloridazon.[1][2][3] Due to its high polarity and water solubility, DPC is prone to leaching into ground and surface water, where it is frequently detected.[1][2] This persistence necessitates sensitive and accurate monitoring in environmental and food samples. The stable isotope-labeled variant, Desphenyl-chloridazon-¹⁵N₂, serves as an indispensable tool in this analytical endeavor.

This guide provides a comprehensive overview of the core physical and chemical properties of Desphenyl-chloridazon-¹⁵N₂. It is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring who require a robust understanding of this compound for quantitative analysis. The focus is on the practical application of this knowledge, particularly its function as an internal standard in mass spectrometry-based methods.

Chemical Identity and Physicochemical Properties

Desphenyl-chloridazon-¹⁵N₂ is chemically identical to its unlabeled analogue, with the exception of the substitution of two natural abundance nitrogen atoms in the pyridazinone ring with ¹⁵N isotopes.[4][5][6] This isotopic enrichment increases the molecular mass by approximately two Daltons, allowing it to be distinguished by a mass spectrometer, while preserving the physicochemical behavior of the parent molecule. This characteristic is the cornerstone of its utility as a perfect internal standard.[7][8][9]

Chemical Structure

The structure consists of a 3(2H)-pyridazinone ring, substituted with an amino group at position 5 and a chlorine atom at position 4. The ¹⁵N isotopes are incorporated into the pyridazinone ring at positions 1 and 2.

Caption: Chemical structure of 5-amino-4-chloro-3(2H)-pyridazinone-¹⁵N₂.

Core Properties

The fundamental physical and chemical data for Desphenyl-chloridazon-¹⁵N₂ are summarized below. Properties such as melting point and pKa are inherited from the unlabeled parent compound, as isotopic substitution has a negligible effect on these bulk characteristics.

| Property | Value | Source(s) |

| IUPAC Name | 4-amino-5-chloro-(1,2-¹⁵N₂)1H-pyridazin-6-one | [4][5][6] |

| Synonyms | Chloridazon Impurity 1-¹⁵N₂, DPC-¹⁵N₂ | [6][10] |

| CAS Number | 1189649-21-5 | [5][6] |

| Unlabeled CAS | 6339-19-1 | [4][11][12] |

| Molecular Formula | C₄H₄Cl¹⁵N₂NO | [5] |

| Molecular Weight | 147.53 g/mol | [4][10] |

| Exact Mass | 146.9983592 Da | [4][6] |

| Appearance | Solid (Beige to Black) | [13] |

| Melting Point | 297-300 °C (decomposes) | [13] |

| pKa (Strongest Basic) | 3.17 | [3] |

| LogD | -1.32 (at pH 4 to 10) | [3] |

The Scientific Rationale: Isotope Dilution Mass Spectrometry

The primary application of Desphenyl-chloridazon-¹⁵N₂ is as an internal standard (IS) for isotope dilution mass spectrometry (IDMS).[7][8] This is considered the "gold standard" for quantitative analysis.[8]

Causality Behind the Method: In complex matrices like environmental water or food extracts, the efficiency of the ionization process in a mass spectrometer's source can be suppressed or enhanced by co-eluting matrix components. This "matrix effect" is a major source of analytical inaccuracy. Because the stable isotope-labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the exact same ionization suppression or enhancement.[9][14] By measuring the ratio of the analyte's signal to the known concentration of the spiked internal standard, these variations are canceled out, leading to highly accurate and precise quantification.[9]

Analytical Workflow: Quantification via LC-MS/MS

The high polarity of DPC makes it well-suited for analysis by Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS).[3] A standard protocol is a self-validating system when it includes the ¹⁵N₂-labeled internal standard.

Experimental Protocol: Water Sample Analysis

This protocol outlines a typical workflow for the quantification of DPC in groundwater.

1. Standard and Sample Preparation:

- Step 1.1 (Stock Solutions): Prepare 1 mg/mL stock solutions of both Desphenyl-chloridazon (analyte) and Desphenyl-chloridazon-¹⁵N₂ (internal standard) in methanol.

- Step 1.2 (Working Standard): Create a series of calibration standards by serially diluting the analyte stock solution in a suitable solvent (e.g., acetonitrile/water).

- Step 1.3 (Internal Standard Spiking): Fortify all calibration standards and unknown water samples with the Desphenyl-chloridazon-¹⁵N₂ internal standard to a final concentration of 10 ng/mL.

- Rationale: Spiking the IS into both calibrants and samples ensures that any variability during sample injection or ionization is accounted for across the entire analytical run.

2. Chromatographic Separation (UPLC/HPLC):

- Step 2.1 (Column): Employ a HILIC-type column (e.g., Waters BEH Amide or equivalent).[3]

- Step 2.2 (Mobile Phase A): Water with 10 mM ammonium formate and 0.1% formic acid.

- Step 2.3 (Mobile Phase B): Acetonitrile with 0.1% formic acid.

- Step 2.4 (Gradient): A gradient starting at high organic content (e.g., 95% B) and decreasing to elute the polar DPC.

- Step 2.5 (Injection Volume): 1-10 µL.

- Rationale: HILIC is necessary for retaining highly polar compounds like DPC, which would otherwise elute in the void volume on a traditional reversed-phase (C18) column.[3] Formic acid and ammonium formate aid in protonation for positive ion mode ESI and improve peak shape.

3. Mass Spectrometric Detection (MS/MS):

- Step 3.1 (Ionization): Electrospray Ionization, Positive Mode (ESI+).

- Step 3.2 (Analysis Mode): Multiple Reaction Monitoring (MRM).

- Step 3.3 (MRM Transitions):

- DPC (Analyte): Q1: 146.0 m/z → Q3: 117.0 m/z (quantifier), Q1: 146.0 m/z → Q3: 66.0 m/z (qualifier).[3]

- DPC-¹⁵N₂ (IS): Q1: 148.0 m/z → Q3: 119.0 m/z.[3]

- Rationale: ESI+ is effective as the amino group on DPC is readily protonated. MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor ion and a unique fragment ion, filtering out chemical noise from the matrix.

4. Data Analysis:

- Step 4.1 (Quantification): Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration for each calibration standard.

- Step 4.2 (Calculation): Determine the concentration of DPC in the unknown samples by interpolating their measured peak area ratios from the linear regression of the calibration curve.

Workflow Visualization

Caption: Workflow for quantitative analysis of DPC using a ¹⁵N₂-labeled internal standard.

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this reference material.

-

Long-Term Storage: Store in a freezer at -20°C.[13]

-

Short-Term Storage: For solutions, refrigeration at 2°C to 8°C is recommended.[12][15][16]

-

Chemical Stability: The parent compound, chloridazon, is stable in aqueous media from pH 3-9.[17] Desphenyl-chloridazon is noted for its environmental persistence, with a soil half-life reported at over 200 days, indicating high chemical stability under typical environmental conditions.[3]

-

Handling: As with all chemical reagents, handle using appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[18]

References

-

Chloridazon-desphenyl CAS:6339-19-1. (n.d.). CPAChem. Retrieved January 15, 2026, from [Link]

-

Reddy, G. P., et al. (2016). Production, Purification, and Characterization of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Methods in Enzymology, 565, 341-66. [Link]

-

Desphenyl Chloridazon-15N2. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Dodon, T. M., & Olsen, J. V. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in Enzymology, 565, 367-85. [Link]

-

Methyldesphenylchloridazon. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Olsson, O., et al. (2012). Nachweis der Metaboliten Desphenyl-chloridazon und Methyl-desphenyl-chloridazon in Oberflächen-, Grund- und Trinkwasser. ResearchGate. [Link]

-

Li, Z., et al. (2020). Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. ACS ES&T Water. [Link]

-

Accumulation of extractable chloridazon and desphenyl-chloridazon in... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Safety data sheet. (2023, January 13). CPAChem. [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? ResearchGate. [Link]

-

Desphenyl chloridazon-d3. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

15N2-Chloridazon-desphenyl. (2024, April 10). ChemBK. Retrieved January 15, 2026, from [Link]

-

EURL-SRM Analytical Observations Report. (2023, April 14). EURL-SRM. [Link]

-

Chloridazon. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Jemal, M. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]

-

Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. (2020, September 28). University of Groningen research portal. [Link]

-

Analytical Methods. (n.d.). Japan Environment Agency. Retrieved January 15, 2026, from [Link]

-

Morgan, C. A., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology. [Link]

-

Schollée, J. E., et al. (2020). Dual-Element Isotope Analysis of Desphenylchloridazon to Investigate Its Environmental Fate in a Systematic Field Study: A Long-Term Lysimeter Experiment. Environmental Science & Technology, 54(7), 4216-4225. [Link]

-

Chloridazon-desphenyl, CAS No. 6339-19-1. (n.d.). Carl ROTH. Retrieved January 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. This compound | C4H4ClN3O | CID 46781209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. Production, Purification, and Characterization of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

- 11. scbt.com [scbt.com]

- 12. biosynth.com [biosynth.com]

- 13. 1189649-21-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. scispace.com [scispace.com]

- 15. Chloridazon-desphenyl CAS:6339-19-1 [cpachem.com]

- 16. usbio.net [usbio.net]

- 17. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. cpachem.com [cpachem.com]

An In-Depth Technical Guide to Desphenyl-Chloridazon-15N2: A Key Metabolite of the Herbicide Chloridazon

Introduction: The Environmental Legacy of Chloridazon

Chloridazon, a selective herbicide widely used for decades in the cultivation of sugar beets and other crops, has left a lasting legacy in the environment.[1] Its efficacy in controlling broadleaf weeds is attributed to its ability to inhibit photosynthesis.[2] However, the environmental story of Chloridazon extends far beyond its initial application. Through microbial action in the soil, Chloridazon undergoes transformation, leading to the formation of more polar and persistent metabolites.[3] Among these, Desphenyl-chloridazon stands out as a principal and highly relevant degradation product.[3][4]

This guide provides a comprehensive technical overview of Desphenyl-chloridazon, with a specific focus on its isotopically labeled form, Desphenyl-Chloridazon-15N2. We will delve into the metabolic journey from the parent herbicide to this key metabolite, explore the critical role of 15N2 labeling in modern environmental and metabolic research, detail advanced analytical methodologies for its detection, and discuss its environmental fate, ecotoxicological implications, and the evolving regulatory landscape. This document is intended for researchers, environmental scientists, and professionals in drug and pesticide development who require a deep, field-proven understanding of this important environmental contaminant.

The Metabolic Transformation: From Chloridazon to Desphenyl-Chloridazon

The primary pathway for the environmental degradation of Chloridazon is microbial metabolism in the soil.[3] This process involves the cleavage of the phenyl group from the pyridazinone ring, resulting in the formation of Desphenyl-chloridazon.[3] This transformation significantly alters the physicochemical properties of the molecule, most notably increasing its polarity and water solubility.[3]

This increased polarity has profound environmental consequences. While the parent compound, Chloridazon, has a moderate tendency to adsorb to soil particles, Desphenyl-chloridazon is significantly more mobile.[3] This heightened mobility increases its potential to leach through the soil profile and contaminate groundwater and surface water resources.[3] Indeed, Desphenyl-chloridazon is frequently detected in water bodies at concentrations exceeding those of the parent herbicide.[4]

A further metabolite, methyl-desphenyl-chloridazon, is also formed, though typically in lower concentrations than Desphenyl-chloridazon.[1] The metabolic pathway is illustrated in the diagram below.

Sources

An In-depth Technical Guide to the Environmental Fate and Persistence of Desphenyl-chloridazon (DPC)

Introduction: The Environmental Significance of a Persistent Metabolite

Desphenyl-chloridazon (DPC) is the primary and most significant metabolite of the herbicide chloridazon, which was historically used for weed control in crops such as sugar beets.[1][2] While the parent compound, chloridazon, undergoes relatively rapid degradation in the environment, its transformation leads to the formation of DPC, a molecule with markedly different and more concerning environmental properties.[3][4] DPC is characterized by its high polarity, water solubility, and significantly greater persistence in soil and aquatic systems compared to chloridazon.[3][5] These characteristics contribute to its mobility and the potential for contamination of surface and groundwater resources, making a thorough understanding of its environmental fate and persistence a critical area of research for environmental scientists, regulators, and water quality professionals.[4][6] This technical guide provides a comprehensive overview of the environmental behavior of DPC, detailing its degradation pathways, mobility, and persistence, and offers standardized methodologies for its study.

Physicochemical Properties of Desphenyl-chloridazon

The environmental behavior of any chemical is fundamentally governed by its physicochemical properties. For DPC, these properties explain its high mobility and persistence in the environment.

| Property | Value | Source |

| Molecular Formula | C₄H₄ClN₃O | [7] |

| Molecular Weight | 145.55 g/mol | [8] |

| Log Kow (Octanol-Water Partition Coefficient) | -1.59 | [9] |

| Water Solubility | High (exact value not specified, but its polarity suggests high solubility) | [4] |

| Vapor Pressure | Not applicable (low volatility expected due to its ionic nature at environmental pHs) | [8] |

| pKa | 11.2 (strongest acidic) | EURL-SRM |

| LogD at pH 4-10 | -1.32 | EURL-SRM |

Interpretation of Physicochemical Properties:

-

The low Log Kow value indicates that DPC is hydrophilic, meaning it has a strong affinity for water and a low affinity for organic matter in soil and sediment. This is a key factor contributing to its high mobility and potential to leach into groundwater.

-

Its high polarity and water solubility further enhance its mobility in the aqueous phase of soil and in surface water bodies.

-

The low vapor pressure suggests that volatilization is not a significant dissipation pathway for DPC from soil or water surfaces.

Environmental Persistence of Desphenyl-chloridazon

DPC is notably more persistent in the environment than its parent compound, chloridazon. This persistence is a major factor in its long-term environmental impact.

Persistence in Soil

The primary dissipation pathway for DPC in soil is microbial degradation, although this process is slow. The reported half-life (DT50) of DPC in soil is approximately 235.5 days .[10] This long half-life indicates that DPC can remain in the soil for extended periods, increasing the window of opportunity for it to be transported to water bodies.

Persistence in Aquatic Systems

In aquatic environments, DPC is also highly persistent. Studies have shown that it is resistant to further degradation, with a half-life that can extend to hundreds of days.[4] Its high water solubility ensures that it remains in the water column, making it available for transport over long distances.

Degradation and Transformation

The formation of DPC from chloridazon is a microbial process. However, DPC itself is relatively resistant to further microbial breakdown.

Formation from Chloridazon

Chloridazon is microbiologically transformed in the soil to DPC through the cleavage of the phenyl group. This initial degradation step is relatively rapid.

Sources

- 1. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chloridazon – Wikipedia [de.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. testinglab.com [testinglab.com]

- 6. researchgate.net [researchgate.net]

- 7. Desphenyl Chloridazon-15N2 | C4H4ClN3O | CID 46781209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cpachem.com [cpachem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eurl-pesticides.eu [eurl-pesticides.eu]

A Technical Guide to the Procurement and Application of Desphenyl-chloridazon-¹⁵N₂ for Isotope Dilution Mass Spectrometry

This guide provides researchers, analytical chemists, and laboratory managers with a comprehensive overview of the Desphenyl-chloridazon-¹⁵N₂ analytical standard. It details the compound's significance in environmental and food safety monitoring, offers a comparative guide to its procurement from leading suppliers, and presents a validated analytical workflow for its application in quantitative analysis. The methodologies described herein are grounded in established principles of analytical chemistry to ensure accuracy, reproducibility, and regulatory compliance.

The Critical Role of Desphenyl-chloridazon-¹⁵N₂ in Residue Analysis

Desphenyl-chloridazon is a primary and environmentally significant metabolite of Chloridazon, a herbicide historically used for weed control in crops like sugar beets.[1][2] Regulatory bodies worldwide mandate the monitoring of not only parent pesticide compounds but also their degradation products in soil, water, and food products to protect public health.[2] Desphenyl-chloridazon, in particular, has been detected in drinking water sources, making its accurate quantification a matter of significant concern.[3]

The gold standard for quantifying trace environmental contaminants is isotope dilution mass spectrometry (IDMS), most commonly performed with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique relies on the use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the target analyte but has a different mass. Desphenyl-chloridazon-¹⁵N₂, which incorporates two heavy nitrogen-15 isotopes, serves this exact purpose.

The use of a SIL internal standard is paramount for achieving the highest level of analytical accuracy and precision. It corrects for variations that can occur at virtually every stage of the analytical workflow, including sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument variability. Because the SIL standard and the native analyte behave identically during sample preparation and chromatography but are distinguished by the mass spectrometer, the ratio of their signals provides a highly reliable and robust measure of the analyte's concentration.

Procurement of Desphenyl-chloridazon-¹⁵N₂: A Comparative Overview

The selection of a high-quality analytical standard is the foundational step for any quantitative method. The Desphenyl-chloridazon-¹⁵N₂ standard is available from several specialized chemical suppliers. Key considerations when purchasing include purity, isotopic enrichment, certification (e.g., ISO 17034 for Certified Reference Materials, CRMs), and the format provided (e.g., neat solid, solution in a specified solvent). A certificate of analysis (CofA) should always be obtained and reviewed, as it provides lot-specific data on purity and concentration.[1]

Below is a comparative table of offerings from prominent suppliers. Please note that availability, specifications, and pricing are subject to change, and direct inquiry with the suppliers is recommended.

| Supplier | Product Name | CAS Number | Molecular Formula | Notes |

| LGC Standards | Desphenyl Chloridazon-15N2 | 6339-19-1 (Unlabeled) | C₄H₄Cl¹⁵N₂NO | Offers exact weight packaging with a detailed certificate.[4] |

| Santa Cruz Biotechnology | This compound | 6339-19-1 (Unlabeled) | C₄H₄ClN(¹⁵N)₂O | Labeled as a metabolite found in soil and sugar beets.[1] |

| Alfa Chemistry | This compound | 1189649-21-5 | C₄H₄Cl¹⁵N₂NO | Listed under their analytical standards category.[5] |

| Biosynth | Desphenylchloridazon-15N2 | 1189649-21-5 | Not specified | Inquiries for price and detailed product information are encouraged.[6] |

| ZeptoMetrix | Desphenylchloridazon-15N2; 100 µg/mL | Not specified | Not specified | Available as a solution at a specific concentration.[7] |

| CRM LABSTANDARD | Chloridazon, Desphenyl-15N2 solution | 1189649-21-5 | C₄H₄ClN₃O | Available as an ISO 17034 compliant CRM solution in methanol.[8] |

Analytical Workflow: Quantification of Desphenyl-chloridazon in Water Samples

This section outlines a detailed protocol for the quantification of Desphenyl-chloridazon in water samples using a solid-phase extraction (SPE) cleanup followed by LC-MS/MS analysis with Desphenyl-chloridazon-¹⁵N₂ as the internal standard.

Experimental Design & Rationale

The workflow is designed to isolate the analyte from the sample matrix, concentrate it, and then perform sensitive and selective detection and quantification.

Caption: Isotope Dilution Analysis Workflow for Desphenyl-chloridazon.

Step-by-Step Protocol

1. Preparation of Standards:

-

Prepare a stock solution of the native Desphenyl-chloridazon and the Desphenyl-chloridazon-¹⁵N₂ internal standard (IS) in methanol at 1 mg/mL.

-

From these stocks, prepare a series of calibration standards in a suitable solvent (e.g., methanol/water) ranging from 0.1 to 100 ng/mL.

-

Fortify each calibration standard with the IS at a constant concentration (e.g., 10 ng/mL).

2. Sample Preparation & Extraction:

-

Collect a 100 mL water sample in a clean glass container.

-

Fortify the sample with the Desphenyl-chloridazon-¹⁵N₂ IS to achieve a final concentration equivalent to the mid-point of the calibration curve (e.g., 10 ng/mL). The addition of the IS at the very beginning is crucial as it accounts for analyte loss during all subsequent steps.

-

Condition a polymeric SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interfering hydrophilic compounds.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analyte and IS with 2 x 4 mL of methanol into a clean collection tube.

3. Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Parameters

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

Rationale for MRM: This highly selective mode monitors a specific precursor ion to product ion transition, minimizing background noise and ensuring confident identification. The precursor ion is the protonated molecule [M+H]⁺, and the product ions are generated by collision-induced dissociation (CID).

Caption: MRM Transitions for Desphenyl-chloridazon and its ¹⁵N₂-Isotope.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |

| Desphenyl-chloridazon | 146.0 | 100.0 | Quantifier |

| Desphenyl-chloridazon | 146.0 | 72.0 | Qualifier |

| Desphenyl-chloridazon-¹⁵N₂ | 148.0 | 102.0 | Internal Standard |

Conclusion and Best Practices

The use of Desphenyl-chloridazon-¹⁵N₂ is indispensable for the reliable, accurate, and defensible quantification of its parent metabolite in environmental and food matrices. By employing the principles of isotope dilution and following a validated workflow, laboratories can achieve high-quality data that meets stringent regulatory standards. When procuring this standard, careful consideration of supplier certification, product purity, and the accompanying Certificate of Analysis is essential. The protocol provided herein serves as a robust template that should be adapted and validated for specific laboratory instrumentation and sample types to ensure optimal performance.

References

-

ZeptoMetrix. Desphenylchloridazon-15N2; 100 µg/mL. [Link]

-

PubChem. This compound. [Link]

-

CRM LABSTANDARD. Chloridazon, Desphenyl-15N2 solution. [Link]

-

Chiron AS. Desphenylchloridazon-15N2. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. chiron.no [chiron.no]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. biosynth.com [biosynth.com]

- 7. zeptometrix.com [zeptometrix.com]

- 8. Chloridazon, Desphenyl-15N2 solution – CRM LABSTANDARD [crmlabstandard.com]

Desphenyl Chloridazon-15N2 safety data sheet and handling precautions.

An In-Depth Technical Guide to the Safe Handling of Desphenyl-chloridazon-15N2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling precautions for Desphenyl-chloridazon-15N2. As a stable isotope-labeled internal standard and a metabolite of the herbicide Chloridazon, this compound is crucial for environmental monitoring and residue analysis.[1][2] Adherence to stringent safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document synthesizes critical safety data to provide a field-proven framework for risk mitigation.

Compound Profile and Chemical Identity

Desphenyl-chloridazon-15N2 is the isotopically labeled form of Desphenyl-chloridazon, a primary metabolite of Chloridazon, a herbicide formerly used in beet cultivation.[1][3][4] Due to the persistence of the metabolite in soil and water, monitoring its levels is a key aspect of environmental science.[5][6] The incorporation of two nitrogen-15 (¹⁵N) isotopes makes it an ideal internal standard for quantitative analysis by mass spectrometry. For safe handling, a clear understanding of its chemical and physical properties is essential.

Table 1: Chemical Identification of Desphenyl-chloridazon-15N2

| Identifier | Data | Source(s) |

| Analyte Name | Chloridazon-desphenyl 15N2 | [7] |

| CAS Number | 1189649-21-5 | [7][8] |

| Unlabeled CAS | 6339-19-1 | [1][7] |

| Molecular Formula | C₄H₄Cl¹⁵N₂NO | [7] |

| Molecular Weight | 147.53 g/mol | [1][7][8] |

| IUPAC Name | 4-amino-5-chloro-(1,2-¹⁵N₂)1H-pyridazin-6-one | [8] |

| Synonyms | Chloridazon Impurity 1-15N2 | [7] |

| Physical Form | Neat solid; White crystalline powder or colorless crystal | [7][9][10] |

Hazard Identification and GHS Classification

While specific safety data for the ¹⁵N₂-labeled compound is limited, the safety profile is based on the unlabeled parent compound, Desphenyl-chloridazon. Under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that necessitate careful handling.[10]

Table 2: GHS Hazard Classification for Desphenyl-chloridazon

| Hazard Class | Hazard Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Skin Sensitization | H317 | May cause an allergic skin reaction |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The hazard statements indicate that the compound can cause significant irritation and may elicit an allergic response upon skin contact. The "Harmful if swallowed" classification underscores the need to prevent any accidental ingestion.

Visualizing Hazard Communication

The GHS pictograms provide an immediate visual warning of the potential hazards. For Desphenyl-chloridazon, the "Exclamation Mark" pictogram is used.[10][11]

Caption: GHS Pictogram for Desphenyl-chloridazon.

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by administrative procedures and appropriate PPE, is crucial for minimizing exposure risk.

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered chemical substances is a certified chemical fume hood or a powder containment enclosure. This prevents the inhalation of airborne particles. All weighing and reconstitution activities must be performed within such a ventilated enclosure.[12] The laboratory should also be equipped with easily accessible safety showers and eyewash stations.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following are mandatory when handling Desphenyl-chloridazon-15N2.

-

Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should not be allowed out of the workplace.[10]

-

Eye Protection : Safety glasses with side shields or chemical splash goggles are required to protect against accidental splashes.[11]

-

Skin and Body Protection : A laboratory coat is mandatory. For procedures with a higher risk of spillage, consider wearing additional protective clothing like aprons or sleeves.

-

Respiratory Protection : If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator appropriate for particulate matter should be worn.

Caption: Mandatory PPE and Engineering Control Workflow.

Standard Operating Procedures: Handling and Storage

Safe Handling Protocol

-

Preparation : Designate a specific area within a fume hood for handling the compound. Assemble all necessary equipment (spatulas, weigh boats, solvent, vortexer) before retrieving the compound from storage.

-

Weighing : Tare the balance with a weigh boat inside the fume hood. Carefully transfer the required amount of the solid compound. Avoid creating dust. If any material is spilled, clean it immediately following the spill cleanup protocol.

-

Solubilization : If preparing a solution, add the solvent to the solid in the fume hood. The choice of solvent is critical; if using a flammable solvent like acetonitrile, all ignition sources must be eliminated.[12]

-

Post-Handling : After use, securely seal the container. Decontaminate all surfaces and equipment. Remove PPE in the correct order (gloves first) and wash hands thoroughly with soap and water.[12]

Storage and Stability

-

Storage Conditions : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored locked up, accessible only to authorized personnel.[10]

-

Incompatibilities : Keep away from strong oxidizing agents.

-

Solutions : If the compound is in a solution with a flammable solvent, it must be stored in a designated flammable materials cabinet, away from heat, sparks, and open flames.[12]

Emergency Protocols: Preparedness and Response

Rapid and correct response during an emergency is critical to minimizing harm.

First-Aid Measures

-

If Inhaled : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11][12]

-

In Case of Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation or an allergic reaction occurs, consult a physician.[11][12]

-

In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][12]

-

If Swallowed : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[10][11][12]

Accidental Release Measures (Spill Cleanup)

-

Evacuate : Alert others in the area and evacuate non-essential personnel.

-

Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain : For a small powder spill, gently cover it with a damp paper towel to avoid raising dust. For a liquid spill, contain it with an inert absorbent material (e.g., vermiculite, sand).[11]

-

Collect : Wearing appropriate PPE, carefully scoop the contained material into a suitable, labeled container for hazardous waste.

-

Decontaminate : Clean the spill area with an appropriate solvent or detergent and water.

-

Dispose : Dispose of all contaminated materials as hazardous waste according to local, regional, and national regulations.[10]

Caption: Emergency Response Flowchart for Spills and Exposures.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11][12]

-

Hazards from Combustion : Hazardous decomposition products may include carbon oxides and nitrogen oxides.[11]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[11][12]

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste. Disposal must be conducted through a licensed waste disposal company and in strict accordance with all applicable federal, state, and local environmental regulations.[10] Do not allow the product to enter drains or sewage systems.[10][11]

Conclusion

Desphenyl-chloridazon-15N2 is an invaluable tool in analytical and environmental science. However, its hazardous properties demand a disciplined and informed approach to safety. By understanding the risks, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can handle this compound safely and effectively. The causality is clear: the irritant and sensitizing nature of the compound dictates the necessity of barrier protection (gloves, goggles), while its potential for aerosolization necessitates the use of containment (fume hoods). A culture of safety is the ultimate self-validating system for any laboratory.

References

-

PubChem. Desphenyl Chloridazon-15N2. National Center for Biotechnology Information. [Link]

-

ChemBK. 15N2-Chloridazon-desphenyl. [Link]

-

CPAChem. Safety data sheet: Chloridazon-desphenyl. [Link]

-

BASF. Safety Data Sheet. [Link]

-

EURL-SRM. Analytical Observations Report. [Link]

-

ResearchGate. The effect of chronic exposure to chloridazon and its degradation product chloridazon-desphenyl on signal crayfish Pacifastacus leniusculus. [Link]

-

ACS Publications. Identification of Pesticide Transformation Products in Surface Water Using Suspect Screening Combined with National Monitoring Data. [Link]

-

PubChem. Chloridazon. National Center for Biotechnology Information. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hpc-standards.com [hpc-standards.com]

- 6. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. This compound | C4H4ClN3O | CID 46781209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. cpachem.com [cpachem.com]

- 11. hpc-standards.com [hpc-standards.com]

- 12. hpc-standards.com [hpc-standards.com]

An in-depth guide for researchers, scientists, and drug development professionals on the discovery of Desphenyl-chloridazon.

Introduction

The discovery of Desphenyl-Chloridazon (DPC) is not a story of targeted synthesis in a lab, but rather a detective story written in the language of analytical chemistry and environmental science. DPC is the primary and most persistent metabolite of the herbicide Chloridazon, which was widely used for decades in the cultivation of sugar beets. This guide will walk you through the scientific journey of how DPC was first identified, the key research that established its environmental significance, and the analytical methodologies that were pivotal in its discovery.

The Parent Compound: Chloridazon

Chloridazon is a selective herbicide that was used to control broadleaf weeds. Its mode of action is the inhibition of photosynthesis in susceptible plants. While effective, the environmental fate of Chloridazon became a subject of intense research due to its widespread use and potential for contamination of soil and water resources.

The Discovery of a Persistent Metabolite

The first clues to the existence of Desphenyl-Chloridazon emerged from studies investigating the degradation of Chloridazon in soil and water. Researchers observed that the parent compound was disappearing from the environment, but they could not account for all of it through known degradation pathways. This led to the hypothesis that one or more stable metabolites were being formed.

Initial research focused on the microbial degradation of Chloridazon. It was discovered that soil microorganisms could cleave the phenyl group from the Chloridazon molecule, resulting in the formation of Desphenyl-Chloridazon. This process was found to be the major degradation pathway for Chloridazon in the environment.

A key study in this area was published in the journal Applied and Environmental Microbiology in 1999, which identified a bacterial strain capable of utilizing Chloridazon as a sole carbon source and identified Desphenyl-Chloridazon as a major metabolite.

Analytical Methods for Detection and Identification

The discovery and subsequent monitoring of Desphenyl-Chloridazon would not have been possible without the development of sensitive and specific analytical methods.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors became the workhorse for separating and quantifying both Chloridazon and its metabolites in complex environmental samples. Early methods used UV detectors, but the need for greater sensitivity and specificity led to the adoption of mass spectrometry.

The combination of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), was a game-changer. This technique allowed for the unambiguous identification and quantification of Desphenyl-Chloridazon even at very low concentrations in water samples.

A pivotal paper published in the Journal of Chromatography A in 2002 described a robust LC-MS/MS method for the simultaneous determination of Chloridazon and its metabolites, including Desphenyl-Chloridazon, in water samples.

Experimental Workflow for the Identification of Desphenyl-Chloridazon

The following diagram illustrates a typical workflow used in the initial identification of Desphenyl-Chloridazon in environmental samples.

Environmental Significance and Regulatory Impact

The discovery of Desphenyl-Chloridazon had significant environmental and regulatory implications. Due to its high polarity and persistence, it was found to be highly mobile in soil and prone to leaching into groundwater. In fact, Desphenyl-Chloridazon is often detected more frequently and at higher concentrations in water resources than the parent compound Chloridazon itself.

This led to regulatory bodies in several countries establishing drinking water limits for Desphenyl-Chloridazon and the eventual phasing out of Chloridazon use in many regions.

Conclusion

The discovery of Desphenyl-Chloridazon is a powerful example of how environmental monitoring and advanced analytical chemistry can uncover hidden environmental contaminants. It highlights the importance of studying not just the parent pesticide, but also its degradation products, which can sometimes be more persistent and mobile than the original compound. The ongoing research in this area continues to inform our understanding of the long-term environmental impact of agricultural chemicals.

References

-

Groenewegen, P. P., et al. (1999). Degradation of the Herbicide Chloridazon by a Soil Bacterium. Applied and Environmental Microbiology, 65(4), 1487-1494. [Link]

-

Lange, F. T., et al. (2002). Determination of the herbicide chloridazon and its metabolites in water by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 943(1), 97-106. [Link]

The Unseen Contaminant: A Technical Guide to the Role of Desphenyl-Chloridazon in Environmental Monitoring

Abstract

This technical guide provides an in-depth examination of desphenyl-chloridazon (DPC), a principal and persistent metabolite of the herbicide chloridazon. Designed for researchers, environmental scientists, and professionals in drug development, this document delves into the core physicochemical properties, environmental fate, and toxicological significance of DPC. We will explore the causality behind its widespread environmental occurrence and present validated, field-proven methodologies for its detection and quantification. This guide emphasizes the integration of robust analytical protocols with a comprehensive understanding of DPC's behavior in environmental systems, ensuring a self-validating approach to its monitoring and risk assessment. All methodologies and claims are substantiated with citations from authoritative sources to uphold the principles of expertise, authoritativeness, and trustworthiness.

Introduction: The Legacy of Chloridazon and the Emergence of a Persistent Metabolite

Chloridazon, a pyridazinone herbicide, has been extensively used in agriculture, primarily for weed control in sugar beet cultivation.[1][2] Its mode of action involves the inhibition of photosynthesis in target weed species.[1] However, the environmental story of chloridazon extends far beyond its direct application. Through microbial action in the soil, chloridazon undergoes transformation, leading to the formation of its primary metabolite, desphenyl-chloridazon (DPC).[1][2]

DPC presents a greater environmental challenge than its parent compound. It is significantly more water-soluble and persistent, leading to its high mobility in soil and subsequent leaching into groundwater and surface water.[3][4] Consequently, DPC is frequently detected in water bodies, often at concentrations that surpass those of chloridazon itself and, in some cases, exceed regulatory limits for drinking water.[5][6][7] This guide will illuminate the critical role of DPC in environmental monitoring studies, providing the technical knowledge necessary to accurately assess its presence and understand its implications.

Physicochemical Profile of Desphenyl-Chloridazon

Understanding the chemical and physical properties of DPC is fundamental to comprehending its environmental behavior, from its transport through soil horizons to its persistence in aquatic systems.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₄ClN₃O | [4] |

| Molecular Weight | 145.55 g/mol | [4] |

| CAS Number | 6339-19-1 | [4] |

| Appearance | Solid | [8] |

| Melting Point | 298 °C | [3] |

| Water Solubility | More soluble than chloridazon | [3][4] |

| Log Kow (Octanol-Water Partition Coefficient) | -1.59 | [7] |

| Half-life in soil | 235.5 days | [9] |

The low octanol-water partition coefficient (Log Kow) indicates a high polarity, explaining its high mobility in aqueous environments and limited adsorption to soil organic matter.[7] Its notable persistence, evidenced by a long half-life in soil, contributes to its long-term presence in contaminated sites.[9]

Environmental Fate and Occurrence: A Persistent Journey

The transformation of chloridazon in the environment is a critical pathway leading to the formation of DPC and its subsequent metabolite, methyl-desphenyl-chloridazon (MDPC).

Metabolic Pathway

The primary degradation route of chloridazon in soil is microbially mediated, involving the cleavage of the phenyl group to form DPC. DPC can then be further methylated to form MDPC.

Environmental Occurrence

The physicochemical properties of DPC facilitate its widespread distribution in the environment. It is a frequent finding in groundwater, surface water, and, consequently, in drinking water sources.

| Environmental Matrix | Reported Concentration Range (µg/L) | Source(s) |

| Surface Water | 0.01 - 7.4 | [6][7] |

| Groundwater | 0.01 - 24.0 | [5][7] |

| Drinking Water | Concentrations exceeding 0.1 µg/L have been reported | [7] |

The concentrations of DPC in water bodies can exhibit seasonal variations, often correlating with the periods of herbicide application. However, due to its persistence, it can be detected year-round.[6]

Toxicological Profile: An Emerging Concern

While initially considered a "non-relevant" metabolite in some regulatory frameworks, emerging toxicological data suggests that DPC is not biologically inert. Studies on aquatic organisms have indicated potential adverse effects.

| Organism | Exposure Concentration (µg/L) | Observed Effects | Source(s) |

| Signal Crayfish (Pacifastacus leniusculus) | 0.45 and 2.7 | Increased levels of glucose, lactate, ALT, AST, ammonia, and calcium in haemolymph; lipid peroxidation in the hepatopancreas; alterations in antioxidant enzyme activity. | [6][10][11] |

| Marbled Crayfish (Procambarus virginalis) | 27, 135, and 270 (for parent compound Chloridazon) | Delayed ontogenetic development and slower growth. | [7] |

These findings underscore the importance of monitoring DPC levels to protect aquatic ecosystems. The observed biochemical and physiological alterations in crayfish suggest that environmentally relevant concentrations of DPC can induce stress and potentially impact the health of aquatic invertebrate populations.[6][10]

Analytical Methodology: A Validated Approach to Quantification

Accurate and reliable quantification of DPC in environmental matrices is paramount for effective monitoring and risk assessment. The standard and most robust methodology involves Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The following workflow outlines a typical procedure for the analysis of DPC in water samples. This self-validating system incorporates internal standards to ensure accuracy and precision.

Detailed Experimental Protocol

This protocol is a composite of best practices and requires validation in the specific laboratory setting.

5.2.1. Sample Preparation (SPE)

-

Filtration: Filter the water sample (e.g., 500 mL to 1 L) through a 0.7 µm glass fiber filter to remove suspended solids.[12]

-